1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
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Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic organic compound. It features a complex structure with multiple functional groups, including a sulfonyl group, an azetidine ring, and dichlorophenyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Dichlorophenyl Groups: The dichlorophenyl groups can be attached through substitution reactions, often involving halogenated aromatic compounds and suitable nucleophiles.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one may have various applications in scientific research, including:
Medicinal Chemistry: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Studies: Used as a tool to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Phenylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one: Similar structure but lacks the chlorine atoms.
1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of the 4-chlorophenyl and 3,4-dichlorophenyl groups in 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(3,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3NO3S/c19-13-3-5-14(6-4-13)26(24,25)15-10-22(11-15)18(23)8-2-12-1-7-16(20)17(21)9-12/h1,3-7,9,15H,2,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHQOSGZEASNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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